Cas no 2640958-35-4 (N-cyclobutyl-N-methylquinazolin-4-amine)
N-cyclobutyl-N-methylquinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- F6755-4778
- AKOS040725044
- N-cyclobutyl-N-methylquinazolin-4-amine
- 2640958-35-4
- N-Cyclobutyl-N-methyl-4-quinazolinamine
-
- Inchi: 1S/C13H15N3/c1-16(10-5-4-6-10)13-11-7-2-3-8-12(11)14-9-15-13/h2-3,7-10H,4-6H2,1H3
- InChI Key: VSYGAZRWGAWCKT-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC=C2)=C(N(C2CCC2)C)N=C1
Computed Properties
- Exact Mass: 213.126597491g/mol
- Monoisotopic Mass: 213.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29Ų
Experimental Properties
- Density: 1.218±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 337.8±17.0 °C(Predicted)
- pka: 6.59±0.30(Predicted)
N-cyclobutyl-N-methylquinazolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6755-4778-2μmol |
N-cyclobutyl-N-methylquinazolin-4-amine |
2640958-35-4 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4778-5μmol |
N-cyclobutyl-N-methylquinazolin-4-amine |
2640958-35-4 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4778-10μmol |
N-cyclobutyl-N-methylquinazolin-4-amine |
2640958-35-4 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4778-20μmol |
N-cyclobutyl-N-methylquinazolin-4-amine |
2640958-35-4 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4778-1mg |
N-cyclobutyl-N-methylquinazolin-4-amine |
2640958-35-4 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6755-4778-2mg |
N-cyclobutyl-N-methylquinazolin-4-amine |
2640958-35-4 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4778-3mg |
N-cyclobutyl-N-methylquinazolin-4-amine |
2640958-35-4 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4778-4mg |
N-cyclobutyl-N-methylquinazolin-4-amine |
2640958-35-4 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6755-4778-5mg |
N-cyclobutyl-N-methylquinazolin-4-amine |
2640958-35-4 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4778-10mg |
N-cyclobutyl-N-methylquinazolin-4-amine |
2640958-35-4 | 10mg |
$118.5 | 2023-09-07 |
N-cyclobutyl-N-methylquinazolin-4-amine Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on N-cyclobutyl-N-methylquinazolin-4-amine
N-Cyclobutyl-N-Methylquinazolin-4-Amine: A Comprehensive Overview
The compound N-cyclobutyl-N-methylquinazolin-4-amine (CAS No. 2640958-35-4) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications. The quinazoline core of this molecule serves as a scaffold for various functional groups, which can be manipulated to explore its pharmacological properties further.
The synthesis of N-cyclobutyl-N-methylquinazolin-4-amine involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cyclization processes. The introduction of the cyclobutyl and methyl groups at the nitrogen atom positions significantly influences the molecule's physical and chemical properties. These substituents not only enhance the compound's stability but also contribute to its unique electronic characteristics, making it a promising candidate for various applications.
Recent studies have highlighted the potential of N-cyclobutyl-N-methylquinazolin-4-amine in the field of medicinal chemistry. Researchers have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, which could be harnessed for the development of novel therapeutic agents. Additionally, its ability to modulate key cellular pathways involved in neurodegenerative diseases has positioned it as a potential candidate for drug discovery efforts targeting conditions such as Alzheimer's disease and Parkinson's disease.
One of the most intriguing aspects of N-cyclobutyl-N-methylquinazolin-4-amine is its ability to interact with specific protein targets. For instance, studies have shown that this compound can bind to and inhibit certain kinases, which are enzymes playing critical roles in cell signaling and proliferation. This property makes it a valuable tool in the study of cancer biology, where kinase inhibitors are often sought after for their potential to halt tumor growth and metastasis.
Moreover, the quinazoline moiety in this compound has been implicated in various pharmacological effects, including antiviral and antibacterial activities. The presence of the cyclobutyl group further enhances these effects by increasing the molecule's lipophilicity, which improves its ability to penetrate cellular membranes and exert its biological effects.
In terms of structural analysis, N-cyclobutyl-N-methylquinazolin-4-amine exhibits a rigid planar structure due to the aromaticity of the quinazoline ring system. This rigidity is crucial for maintaining proper molecular interactions with target proteins, ensuring high specificity and potency. Computational studies have also revealed that this compound has favorable pharmacokinetic properties, including good absorption and bioavailability, which are essential for its potential use as an orally administered drug.
The latest research on N-cyclobutyl-N-methylquinazolin-4-amine has also explored its role in epigenetics and gene regulation. By modulating histone acetyltransferases (HATs), this compound has shown promise in reversing epigenetic changes associated with various diseases, including cancer and inflammatory disorders. These findings underscore its versatility as a chemical entity with broad therapeutic potential.
In conclusion, N-cyclobutyl-N-methylquinazolin-4-amine is a multifaceted compound that continues to captivate researchers across multiple disciplines. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable asset in both academic research and industrial drug development efforts. As ongoing studies unravel more about its mechanisms of action and therapeutic applications, this compound is poised to make significant contributions to the advancement of modern medicine.
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